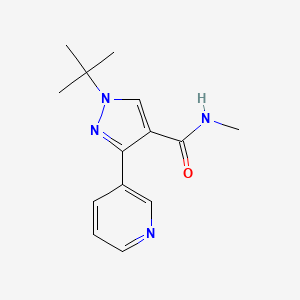

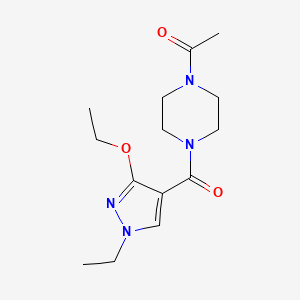

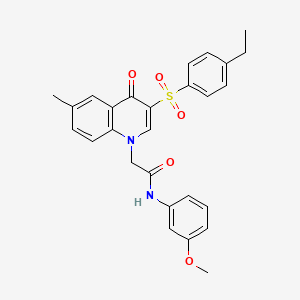

![molecular formula C15H12FN3O4S B2851796 (Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007076-10-9](/img/structure/B2851796.png)

(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . It is also the class of compounds containing this ring . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Physical And Chemical Properties Analysis

Isoxazole has a molar mass of 69.06202 g/mol and a density of 1.075 g/ml . It has a boiling point of 95 °C .Applications De Recherche Scientifique

Anti-Inflammatory Applications

This compound has been studied for its potential as an anti-inflammatory agent . The related molecule, LJP 1586, which shares a similar structure, has been shown to inhibit Semicarbazide-Sensitive Amine Oxidase (SSAO) activity, which is involved in leukocyte migration to sites of inflammation . This suggests that our compound of interest could also serve as a target for developing new anti-inflammatory drugs.

Antimycobacterial Activity

Benzothiazole derivatives have been recognized for their antimycobacterial properties . Research indicates that certain benzo[d]imidazo[2,1-b]thiazole carboxamide triazole derivatives exhibit significant activity against Mycobacterium tuberculosis . This implies that our compound, with its benzothiazol moiety, may be useful in the design and synthesis of new drugs targeting tuberculosis.

Inhibitors for Enzymatic Activity

Compounds containing the benzothiazol group have been explored as inhibitors of various enzymes . For instance, they have been used in the development of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . The compound could potentially be applied in similar pharmacological contexts.

Fluorinated Building Blocks

The fluorinated nature of this compound makes it a valuable building block in organic synthesis, particularly in the creation of fluorinated pharmaceuticals and agrochemicals . Its structural features can be exploited to introduce fluorine into more complex molecules, enhancing their biological activity or altering their physical properties.

Drug Research and Development

Due to its complex heterocyclic structure, this compound could be of interest in drug research and development . Heterocycles like quinolones and benzothiazoles are often key frameworks in medicinal chemistry, and modifications to these cores can lead to the discovery of new therapeutic agents .

Synthesis of Fused Heterocycles

The compound’s reactive sites, particularly the isoxazole and benzothiazol rings, make it suitable for synthesizing fused heterocycles . These structures are prevalent in many biologically active compounds and are valuable in the synthesis of diverse pharmaceuticals .

Chemical Intermediate

As a chemical intermediate, this compound can be used in the synthesis of more complex molecules . Its reactivity could be harnessed in multi-step synthetic routes to create novel compounds with potential applications in various fields of chemistry and biology .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[4-fluoro-2-(1,2-oxazole-5-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O4S/c1-2-22-12(20)8-19-13-9(16)4-3-5-11(13)24-15(19)18-14(21)10-6-7-17-23-10/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLJUOHGSJOSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=NO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

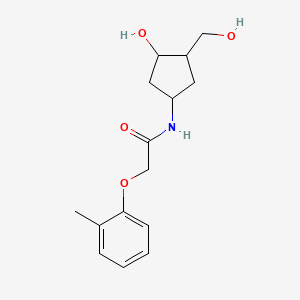

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)

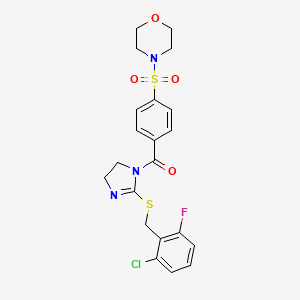

![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)

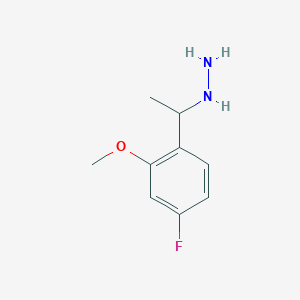

![8-Methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one](/img/structure/B2851718.png)

![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)

![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)